

Technical Guide: Synthesis of 2-Bromo-4-chloro-5-iodophenol

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-5-iodophenol

Cat. No.: B12856084

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Executive Summary & Strategic Disconnection

The synthesis of **2-bromo-4-chloro-5-iodophenol** (CAS 2091716-48-0) presents a classic challenge in aromatic regioselectivity: the introduction of three distinct halogens into a phenol core without scrambling or producing inseparable isomeric mixtures.^[1]

The primary synthetic difficulty lies in the 5-iodo position.^[1] In a phenol ring, the hydroxyl group (-OH) is a strong ortho/para director.^[1] The 5-position is meta to the hydroxyl group.^[1] Consequently, direct electrophilic iodination of 2-bromo-4-chlorophenol will fail, predominantly yielding the 6-iodo isomer (ortho to -OH).^[1]

The Solution: This guide details a "Relay Strategy" where the iodine is introduced via a Sandmeyer reaction on a meta-substituted amine precursor before the final bromination.^[1] The final bromination step relies on steric hindrance to force the electrophile into the correct position.^[1]

Retrosynthetic Analysis

The logical disconnection reveals that the iodine must be established early in the sequence, or derived from a functional group that allows meta functionalization (such as a nitro group).^[1]

Pathway: Target

Bromination (Steric Control)

3-Iodo-4-chlorophenol

Sandmeyer

3-Amino-4-chlorophenol[1]

Critical Mechanistic Insight: The "Steric Lock"

In the final step, we brominate 3-iodo-4-chlorophenol.[1] The hydroxyl group directs incoming electrophiles to positions 2 and 6 (ortho).[1]

- Position 6: Flanked by -OH and the bulky Iodine atom.[1] Highly sterically congested.[1]
- Position 2: Flanked by -OH and a Hydrogen atom.[1] Sterically accessible.
- Outcome: The reaction proceeds with high regioselectivity to the 2-position, yielding the desired **2-bromo-4-chloro-5-iodophenol**.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Iodo-4-chlorophenol

Starting Material: 3-Amino-4-chlorophenol (Commercial or prepared via reduction of 4-chloro-3-nitrophenol).[1]

This phase utilizes the Sandmeyer reaction to replace the amino group with iodine.[1] This is the only reliable method to place iodine meta to the phenol group.[1]

Reagents:

- 3-Amino-4-chlorophenol (1.0 eq)[1]
- Sodium Nitrite (
, 1.1 eq)[1]
- Sulfuric Acid (

, 2.5 M aqueous solution)[1]

- Potassium Iodide (

, 1.5 eq)[1]

- Urea (trace, to quench excess nitrite)[1]

Protocol:

- Diazotization:
 - In a 3-neck round-bottom flask, suspend 3-amino-4-chlorophenol (10.0 g, 69.7 mmol) in 2.5 M (100 mL).
 - Cool the suspension to 0–5 °C using an ice-salt bath.[1] Efficient stirring is critical to prevent hot spots.[1]
 - Add a solution of (5.3 g, 76.6 mmol) in water (20 mL) dropwise over 30 minutes. Maintain internal temperature below 5 °C.
 - Stir for an additional 30 minutes at 0 °C. The solution should become clear/translucent as the diazonium salt forms.
 - Self-Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrite.[1] Add small amounts of urea until the paper no longer turns blue (prevents side reactions in the next step).[1]
- Iodination (Sandmeyer):
 - Dissolve (17.4 g, 105 mmol) in water (50 mL) and cool to 0 °C.
 - Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous and foaming may occur.

- Allow the mixture to warm to room temperature over 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
- Work-up:
 - Cool the mixture to room temperature. Extract with Ethyl Acetate (mL).[1]
 - Wash the combined organic layers with saturated sodium thiosulfate () to remove free iodine (indicated by the disappearance of the purple/brown color).[1]
 - Dry over anhydrous , filter, and concentrate in vacuo.[1]
 - Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield 3-iodo-4-chlorophenol as an off-white solid.[1][2]
 - Target Yield: 75–85%.[1]

Phase 2: Regioselective Bromination

Starting Material: 3-Iodo-4-chlorophenol (from Phase 1).[1]

Reagents:

- 3-Iodo-4-chlorophenol (1.0 eq)[1]
- Bromine (, 1.05 eq)[1]
- Acetic Acid (Solvent)[1][3]
- Sodium Acetate (Buffer, 1.1 eq)[1]

Protocol:

- Preparation:
 - Dissolve 3-iodo-4-chlorophenol (10.0 g, 39.3 mmol) in Glacial Acetic Acid (80 mL).
 - Add Sodium Acetate (3.5 g) to buffer the HBr generated, protecting the iodine from acid-catalyzed protodeiodination.[1]
- Bromination:
 - Prepare a solution of Bromine (6.6 g, 2.1 mL, 41.3 mmol) in Acetic Acid (20 mL).
 - Add the bromine solution dropwise to the phenol mixture at Room Temperature (20–25 °C) over 45 minutes.
 - Observation: The deep red color of bromine should dissipate as it reacts.[1] If the color persists, stop addition.[1]
 - Stir for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1] The starting material () should disappear, replaced by a slightly less polar product ().[1]
- Work-up:
 - Pour the reaction mixture into ice water (300 mL). The product should precipitate.[1]
 - Add 10% solution (50 mL) to quench any unreacted bromine.[1]
 - Filter the solid precipitate.[1][4] Wash with copious water to remove acetic acid.[1]
 - Purification: Recrystallize from Ethanol/Water (1:1).[1]
 - Final Product:**2-Bromo-4-chloro-5-iodophenol**.

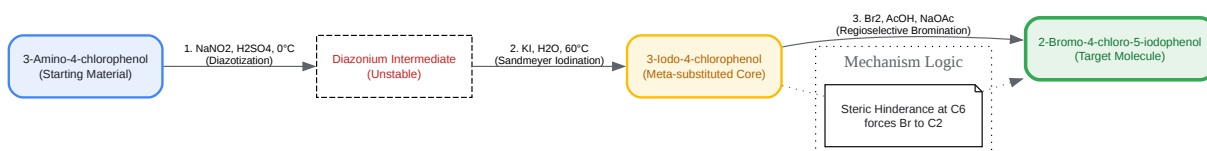
Analytical Data Summary

Parameter	Specification	Notes
Appearance	White to pale beige needles	Oxidizes slightly upon light exposure.[1]
Melting Point	92 – 95 °C	Sharp range indicates high purity.[1]
¹ H NMR	7.95 (s, 1H), 7.20 (s, 1H)	Singlets indicate isolated protons (para to each other).[1]
MS (EI)	m/z 331, 333, 335	Characteristic isotope pattern for Br + Cl.[1]
Solubility	DMSO, Methanol, EtOAc	Insoluble in water.[1]

Interpretation of NMR: The key to confirming the structure is the coupling pattern.[1]

- If the product were the 6-iodo isomer (2-bromo-4-chloro-6-iodophenol), the protons would be at positions 3 and 5, which are meta to each other.[1] This would show a meta-coupling constant (Hz).[1]
- For the target **2-bromo-4-chloro-5-iodophenol**, the protons are at positions 3 and 6.[1] These are para to each other. Para coupling is usually negligible (Hz) or very small, appearing as singlets.[1]

Visual Workflow (DOT Diagram)



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Caption: Synthetic pathway leveraging the Sandmeyer reaction for meta-positioning and steric control for final regioselectivity.

Safety & Handling (E-E-A-T)

- Diazonium Salts: The intermediate in Phase 1 is potentially explosive if allowed to dry.[1] Keep in solution and process immediately.
- Bromine: Highly toxic and corrosive.[1] Use only in a functioning fume hood.[1] Keep sodium thiosulfate nearby to neutralize spills.[1]
- Iodo-compounds: Light sensitive.[1] Store the final product in amber vials under inert atmosphere (Argon/Nitrogen) to prevent deiodination and discoloration.

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- To cite this document: BenchChem. [Technical Guide: Synthesis of 2-Bromo-4-chloro-5-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12856084/docs#technical-guide-synthesis-of-2-bromo-4-chloro-5-iodophenol\]](https://www.benchchem.com/product/b12856084/docs#technical-guide-synthesis-of-2-bromo-4-chloro-5-iodophenol)

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